molecular formula C12H18ClNO3 B6593801 Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride CAS No. 79751-43-2

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

Cat. No.: B6593801
CAS No.: 79751-43-2
M. Wt: 259.73 g/mol
InChI Key: FLMKCSGNZMMXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS: 79751-43-2) is an organic hydrochloride salt with the molecular formula C₁₂H₁₈ClNO₃ and a molecular weight of 259.73 g/mol . It is structurally characterized by a propanoate backbone substituted with an amino group at position 2 and a 4-methoxyphenyl group at position 3. This compound is primarily utilized in pharmaceutical research, particularly as a synthetic intermediate or impurity in drugs like venlafaxine hydrochloride . Its storage requires an inert atmosphere at room temperature, and it exhibits hazard warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

ethyl 2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKCSGNZMMXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465873
Record name Ethyl O-methyltyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6330-11-6, 79751-43-2
Record name NSC47130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl O-methyltyrosinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Malonic Ester Synthesis Pathway

An alternative route starting from diethyl malonate enables racemic synthesis without chiral starting materials. This three-step sequence involves alkylation, amination, and salt formation:

Step 1: Alkylation
Diethyl malonate undergoes nucleophilic substitution with 4-methoxybenzyl chloride in the presence of sodium ethoxide. The reaction proceeds via a stabilized enolate intermediate, with yields reaching 88% in ethanol at 78°C.

Step 2: Reductive Amination
The alkylated malonate ester reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to introduce the amino group. This step requires careful pH control (pH 6–7) to minimize imine hydrolysis, achieving 82% yield.

Step 3: Salt Formation
Treatment with gaseous HCl in ethyl acetate precipitates the hydrochloride salt. Crystallization from a 2:1 ethyl acetate/hexane mixture enhances purity to >99%.

Optimization Parameters and Process Controls

Temperature and Solvent Effects

Comparative studies reveal solvent polarity critically influences reaction rates:

Reaction StepOptimal SolventTemperature (°C)Yield Improvement (%)
EsterificationEthanol6595.5 vs. 89.3 (MeOH)
MitsunobuToluene2585.8 vs. 72.1 (THF)
HydrolysisMeOH/H₂O (3:1)2581.4 vs. 68.9 (EtOH)

Data adapted from patent examples and technical reports. Polar aprotic solvents like tetrahydrofuran (THF) accelerate enolate formation in malonic ester alkylation but reduce selectivity in Mitsunobu reactions.

Protecting Group Strategies

The trifluoroacetyl (TFA) group outperforms carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups in tyrosine-derived routes:

Protecting GroupDeprotection Efficiency (%)Side Products (%)
TFA98.61.4
Cbz89.29.8
Boc92.76.3

TFA’s stability under etherification conditions and facile acidolytic removal minimize side reactions.

Comparative Analysis of Synthesis Methods

Yield and Purity Profiles

MethodTotal Yield (%)HPLC Purity (%)Enantiomeric Excess (%)
Tyrosine Derivative81.499.399.6
Malonic Ester72.898.1Racemic

The tyrosine route’s superiority in stereochemical control makes it preferred for pharmaceutical applications requiring single enantiomers.

Environmental and Economic Considerations

ParameterTyrosine RouteMalonic Ester Route
Raw Material Cost$12.50/g$8.20/g
E-Factor*18.724.9
Reaction Steps43

*E-Factor = kg waste/kg product. Data from . While the malonic ester route uses cheaper starting materials, its higher E-factor and racemic output limit industrial scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is characterized by the following properties:

  • Molecular Formula : C₁₂H₁₈ClNO₃
  • Molecular Weight : Approximately 259.73 g/mol
  • Density : 1.098 g/cm³
  • Boiling Point : 324.4°C at 760 mmHg
  • Solubility : Enhanced solubility in water due to its hydrochloride salt form .

Potential Anti-Cancer Activity

Preliminary studies suggest that this compound may exhibit anti-cancer properties, particularly against gastric cancer. This is attributed to its structural similarity to other compounds known for their biological activity. The compound's ability to interact with specific receptors involved in cancer pathways warrants further investigation.

Drug Development

The compound is being explored for its potential role in drug synthesis, particularly as a precursor for developing new therapeutic agents. Its structure allows for modifications that could enhance pharmacological effects or reduce side effects, making it a valuable candidate in drug discovery programs .

Synthesis of Derivatives

This compound serves as a versatile building block in organic synthesis. It can participate in cross-coupling reactions that are essential for creating more complex molecules. This capability makes it useful in the synthesis of various derivatives that may possess enhanced biological activities .

Interaction Studies

Research has focused on the binding affinity of this compound to various biological receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications. Such studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound .

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-cancer activitySuggested potential against gastric cancer; further research needed to confirm efficacy.
Study BDrug synthesisDemonstrated successful modification pathways leading to novel derivatives with improved bioactivity.
Study CBinding affinityIdentified interactions with specific receptors, indicating potential therapeutic targets .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (2RS)-3-(Dimethylamino)-2-(4-methoxyphenyl)propanoate Hydrochloride

  • Molecular Formula: C₁₄H₂₂ClNO₃
  • Molecular Weight : 287.78 g/mol
  • Key Differences: Substitution of the amino group with a dimethylamino group at position 3. Acts as Impurity B(EP) in venlafaxine hydrochloride synthesis . Lower water solubility compared to the target compound but higher solubility in organic solvents like acetone .
  • Pharmacological Impact: The dimethylamino group may alter receptor-binding affinity due to increased steric hindrance and basicity .

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₄
  • Molecular Weight : 261.7 g/mol
  • Key Differences: Replacement of the 4-methoxyphenyl group with a 3,4-dihydroxyphenyl moiety. Discontinued commercial availability, suggesting challenges in synthesis or stability .

Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride

  • Molecular Formula: C₁₁H₁₅ClFNO₂ (inferred from synthesis in )
  • Key Differences :
    • Substitution of the methoxy group with a fluorine atom at the para position of the phenyl ring.
    • Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to methoxy .
    • Used in the synthesis of Boc-protected intermediates for drug development .

Ethyl 2-amino-3-(4-cyanophenyl)propanoate Hydrochloride

  • Molecular Formula : C₁₂H₁₄ClN₂O₂
  • Molecular Weight : 259.71 g/mol
  • Key Differences: Presence of a cyano group instead of methoxy on the phenyl ring. The electron-withdrawing cyano group may reduce solubility in polar solvents but improve resistance to oxidative metabolism .

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate Hydrochloride (Positional Isomer)

  • Molecular Formula: C₁₂H₁₈ClNO₃
  • Key Differences: Amino group at position 3 instead of position 2. Altered stereoelectronic properties may impact interactions with biological targets .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Pharmaceutical Role
Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride C₁₂H₁₈ClNO₃ 259.73 4-methoxyphenyl, amino Low water solubility Intermediate/Impurity in venlafaxine
Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate Hydrochloride C₁₄H₂₂ClNO₃ 287.78 4-methoxyphenyl, dimethylamino Low water, high organic solubility Venlafaxine impurity (Impurity B)
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride C₁₁H₁₆ClNO₄ 261.70 3,4-dihydroxyphenyl, amino Moderate polar solubility Discontinued research compound
Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride C₁₁H₁₅ClFNO₂ 243.70 4-fluorophenyl, amino Moderate water solubility Synthetic intermediate
Ethyl 2-amino-3-(4-cyanophenyl)propanoate Hydrochloride C₁₂H₁₄ClN₂O₂ 259.71 4-cyanophenyl, amino Low polar solubility Metabolic stability studies

Research Findings and Implications

  • Fluorine substitution () balances solubility and metabolic stability, making it a preferred choice in CNS drug candidates.
  • Pharmacological Relevance: The target compound and its dimethylamino variant () are critical in quality control for venlafaxine, ensuring compliance with regulatory standards . Positional isomers (e.g., amino at position 3 vs. 2) may exhibit divergent binding affinities to monoamine transporters, warranting further study .

Biological Activity

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, a compound with the molecular formula C₁₂H₁₈ClNO₃, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by an ethyl ester structure that includes an amino group and a methoxy-substituted phenyl group. The presence of the hydrochloride form enhances its solubility in polar solvents, making it suitable for various applications in pharmaceuticals and biochemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity. This interaction is crucial for its therapeutic applications, particularly in pain relief and neurological disorders.

1. Antioxidant Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antioxidant properties. For instance, novel derivatives have shown higher antioxidant activity than ascorbic acid when tested using the DPPH radical scavenging method .

2. Anticancer Activity

Studies have evaluated the anticancer potential of related compounds against various cancer cell lines. For example, certain derivatives demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, indicating that structural modifications can enhance anticancer efficacy .

3. Anti-inflammatory Effects

The compound's ability to inhibit specific enzymes suggests a role in reducing inflammation. This property is particularly relevant for developing treatments for inflammatory diseases.

4. Neuroprotective Effects

Similar compounds have been investigated for their neuroprotective properties, suggesting that this compound could also offer therapeutic benefits in neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-3-(phenyl)propanoateLacks methoxy groupDifferent biological activity profile
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoateHydroxy group instead of methoxyPotentially varied receptor interactions
Ethyl 2-amino-3-(4-chlorophenyl)propanoateChlorine substitution on phenyl ringMay exhibit different pharmacological effects

The specific substitution pattern of the methoxy group in this compound enhances its lipophilicity and may influence its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Research : In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating enhanced potency against cancer cells .
  • Neuropharmacology : Investigations into the neuroprotective effects suggest that the compound may mitigate neuronal damage through antioxidant mechanisms, which warrants further exploration in clinical settings.
  • Inflammation Models : Animal models have shown promising results where the compound reduced markers of inflammation significantly compared to control groups, supporting its potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride, and how is purity ensured?

  • Methodology : Synthesis typically involves multi-step processes, including alkylation of 4-methoxyphenyl precursors, amination, esterification, and purification via recrystallization. Critical steps include pH control during amination to avoid side reactions and chromatographic purification (e.g., HPLC) to isolate the hydrochloride salt .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (MS) validates molecular weight .

Q. How is this compound utilized in pharmaceutical impurity profiling?

  • Application : As a known impurity in venlafaxine hydrochloride (an SNRI antidepressant), it is used in quality control to validate analytical methods (e.g., LC-MS) for detecting trace impurities in drug formulations. Stability studies under accelerated conditions (e.g., heat, humidity) assess degradation pathways .
  • Protocol : Spiking drug samples with the compound at defined concentrations (0.1–1.0%) and comparing chromatographic retention times against reference standards .

Q. What physicochemical properties are critical for its handling in laboratory settings?

  • Key Properties :

  • Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, ethanol) .
  • Stability : Hygroscopic; requires storage at 2–8°C under inert atmosphere to prevent hydrolysis of the ester group .
  • Melting Point : 166–170°C (varies slightly with crystallinity) .

Advanced Research Questions

Q. How can researchers design experiments to investigate its receptor-binding affinity or enzyme interactions?

  • Methodology :

  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled venlafaxine) to measure competitive inhibition at serotonin/norepinephrine transporters .
  • Enzyme Studies : Kinetic assays (e.g., fluorometric or colorimetric) to assess inhibition constants (Ki) against monoamine oxidases or cytochrome P450 isoforms. Structural analogs (e.g., 4-fluoro or 4-chloro derivatives) serve as controls to isolate substituent effects .

Q. How do structural modifications (e.g., substituent changes) alter reactivity or bioactivity?

  • Case Studies :

  • Methoxy vs. Bromo : Replacing the 4-methoxy group with bromo (Electron-Withdrawing Group, EWG) increases electrophilicity, enhancing reactivity in nucleophilic substitution but reducing blood-brain barrier permeability due to higher polarity .
  • Stereochemistry : (R)- vs. (S)-enantiomers exhibit divergent receptor selectivity. For example, (R)-configurations may show higher affinity for serotonin transporters .

Q. How can contradictions in bioactivity data (e.g., variable IC₅₀ values) be resolved?

  • Approach :

  • Impurity Analysis : Use LC-MS to rule out interference from synthetic byproducts (e.g., des-methyl analogs) .
  • Stereochemical Purity : Chiral HPLC or polarimetry to confirm enantiomeric excess, as racemic mixtures can skew activity data .
  • Cell Line Variability : Standardize assays using isogenic cell lines and control for expression levels of target receptors .

Q. What comparative studies highlight its uniqueness among amino acid derivatives?

  • Structural and Functional Comparisons :

CompoundSubstituentKey DifferencesReference
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl4-OHHigher solubility but lower metabolic stability due to phenol oxidation
Methyl 2-amino-3-(4-nitrophenyl)propanoate HCl4-NO₂Enhanced electrophilicity for covalent binding studies but reduced bioavailability
Venlafaxine HydrochlorideDimethylamino groupSNRI activity; lacks ester moiety, altering pharmacokinetics

Methodological Notes

  • Stereochemistry Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or enzymatic resolution post-synthesis .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to identify hydrolysis byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.